Piperidine, 1-[[(diphenylmethyl)thio]acetyl]-
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Overview
Description
Piperidine, 1-[[(diphenylmethyl)thio]acetyl]- is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine, consisting of five methylene bridges and one amine bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives typically involves the cyclization of primary amines with diols, catalyzed by various metal complexes. For instance, a Cp*Ir complex can be used to facilitate the N-heterocyclization of primary amines with diols . Another method involves the chlorination of amino alcohols using thionyl chloride (SOCl2), which simplifies the classical N-protection/O-activation/cyclization/deprotection sequence .
Industrial Production Methods
Industrial production of piperidine derivatives often employs the hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production . Additionally, continuous flow reactions using Grignard reagents have been developed to produce various enantioenriched piperidines in good yields and high diastereoselectivities .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-[[(diphenylmethyl)thio]acetyl]- undergoes several types of chemical reactions, including:
Oxidation: Conversion to N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction of N-oxides back to the parent amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the piperidine nitrogen can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Scientific Research Applications
Piperidine derivatives are widely used in scientific research due to their diverse biological activities and chemical reactivity. Some key applications include:
Medicinal Chemistry: Piperidine derivatives are used as building blocks in the synthesis of pharmaceuticals, including analgesics, antipsychotics, and antihypertensives.
Organic Synthesis: These compounds serve as intermediates in the synthesis of complex organic molecules, including natural products and polymers.
Biological Research: Piperidine derivatives are used to study enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: They are employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of piperidine, 1-[[(diphenylmethyl)thio]acetyl]- involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site and preventing substrate access. Additionally, it may interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A six-membered heterocyclic compound with one nitrogen atom.
Pyrrolidine: A five-membered heterocyclic amine.
Piperazine: A six-membered ring containing two nitrogen atoms.
Phosphorinane: A six-membered ring containing one phosphorus atom.
Uniqueness
Piperidine, 1-[[(diphenylmethyl)thio]acetyl]- is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. The presence of the diphenylmethylthioacetyl group enhances its lipophilicity and potential for membrane permeability, making it a valuable compound in drug design and other applications .
Properties
CAS No. |
90280-16-3 |
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Molecular Formula |
C20H23NOS |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
2-benzhydrylsulfanyl-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C20H23NOS/c22-19(21-14-8-3-9-15-21)16-23-20(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-2,4-7,10-13,20H,3,8-9,14-16H2 |
InChI Key |
OZGSLYWJCGFHFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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